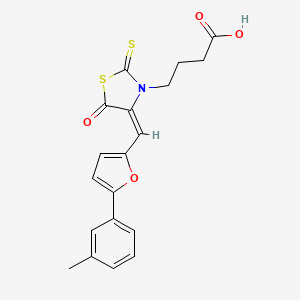
(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid, identified by its CAS number 951896-40-5, is a thiazolidinone derivative characterized by a complex structure that includes a furan moiety and a thiazolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H17NO4S2 with a molecular weight of 387.5 g/mol. The structural complexity arises from the presence of multiple functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 951896-40-5 |
| Molecular Formula | C₁₉H₁₇N O₄S₂ |
| Molecular Weight | 387.5 g/mol |
Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study on similar thiazolidinone compounds revealed moderate to strong antiproliferative activity across various cancer cell lines, including human leukemia cells. The mechanism of action appears to be related to cell cycle arrest and induction of apoptosis, as evidenced by assays such as MTT and Trypan blue .
Case Study: Antiproliferative Effects
In a comparative study, derivatives with varying electron-donating groups showed differing levels of cytotoxicity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced anticancer activity. Among them, certain derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been explored. Compounds similar to (E)-4-(5-oxo...) have shown effectiveness against various bacterial strains and fungi. The presence of the furan moiety is believed to enhance the antimicrobial properties due to its ability to interact with microbial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of (E)-4-(5-oxo...) can be attributed to its structural components:
- Thiazolidinone Ring : Essential for cytotoxicity; modifications can significantly alter activity.
- Furan Moiety : Enhances both anticancer and antimicrobial effects.
- Electron-Drawing/Donating Groups : Influence the overall potency; optimal substitutions lead to increased efficacy.
Research Findings Summary
A systematic review of the literature reveals several key findings regarding the biological activity of this compound:
- Anticancer Efficacy : Demonstrated through various assays showing apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Effective against multiple pathogens, indicating broad-spectrum potential.
- SAR Insights : Structural modifications can lead to significant changes in bioactivity.
Comparative Table of Biological Activities
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Notes |
|---|---|---|---|
| (E)-4-(5-oxo...) | < 10 | Moderate | Effective in inducing apoptosis |
| 2-(5-(4-chlorophenyl)furan... | < 15 | High | Strong antiproliferative effects |
| Thiazolidinone derivative X | < 20 | Low | Less effective compared to others |
特性
IUPAC Name |
4-[(4E)-4-[[5-(3-methylphenyl)furan-2-yl]methylidene]-5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-12-4-2-5-13(10-12)16-8-7-14(24-16)11-15-18(23)26-19(25)20(15)9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQQYCNWBKXAD-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C=C3C(=O)SC(=S)N3CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)/C=C/3\C(=O)SC(=S)N3CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














